[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
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Overview
Description
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features a benzyl group attached to a tetrahydroindazole ring, which is further connected to an acetonitrile group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Benzylation: The indazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Ether Formation: The benzylated indazole is reacted with chloroacetonitrile in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted indazole derivatives
Scientific Research Applications
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the acetonitrile group but shares the indazole core.
2-(1H-Indazol-3-yl)acetonitrile: Similar structure but without the benzyl group.
1-Benzyl-3-(2-chloroethoxy)-4,5,6,7-tetrahydro-1H-indazole: Contains a chloroethoxy group instead of an acetonitrile group
Uniqueness
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and acetonitrile groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
58442-58-3 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-[(1-benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile |
InChI |
InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2 |
InChI Key |
LXIAHMIGYHDRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC3=CC=CC=C3)OCC#N |
Origin of Product |
United States |
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